molecular formula C16H23NO6 B5875560 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate

2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate

Cat. No. B5875560
M. Wt: 325.36 g/mol
InChI Key: WNQWURDMNXQCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate, also known as METB, is a chemical compound that has gained attention in the scientific community due to its potential use in research and development. This compound is a derivative of the phenethylamine family and has a similar structure to other psychoactive substances such as MDMA and MDA. However, METB is not intended for human consumption and is only used for scientific research purposes.

Mechanism of Action

The exact mechanism of action of 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to interact with the serotonin transporter and potentially other neurotransmitter systems. 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the reuptake of serotonin, which may lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects, including increased serotonin levels, changes in heart rate and blood pressure, and altered behavior in animal models. However, further research is needed to fully understand the effects of 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate in lab experiments is its potential for studying serotonin-related disorders. However, limitations include the potential for toxicity and the need for specialized equipment and expertise in handling and synthesizing the compound.

Future Directions

There are several potential future directions for research on 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate. One area of interest is in the development of new treatments for serotonin-related disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate. Finally, the synthesis and purification methods for 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate may be improved to increase yield and purity.

Synthesis Methods

The synthesis of 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate involves several steps and requires specific reagents and equipment. One of the most common methods for synthesizing 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate is through the reaction of 3,4,5-trimethoxybenzaldehyde and 4-morpholineethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate has been studied for its potential use in various scientific research applications. One of the most notable areas of research is in the field of neuroscience. 2-(4-morpholinyl)ethyl 3,4,5-trimethoxybenzoate has been shown to have an affinity for the serotonin transporter and may be useful in the study of serotonin-related disorders such as depression and anxiety.

properties

IUPAC Name

2-morpholin-4-ylethyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-19-13-10-12(11-14(20-2)15(13)21-3)16(18)23-9-6-17-4-7-22-8-5-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQWURDMNXQCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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